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molecular formula C11H14BrNO3 B8154252 Methyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate

Methyl 3-((5-bromopyridin-2-yl)oxy)-2,2-dimethylpropanoate

Cat. No. B8154252
M. Wt: 288.14 g/mol
InChI Key: CAEKNNZNGRIXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637507B2

Procedure details

Sodium hydride (60% disp. in oil, 908.0 mg, 22.72 mmol) was added portionwise at room temperature to a solution of 5-bromo-2-fluoropyridine A-5 (1.16 mL, 11.36 mmol) and methyl 3-hydroxy-2,2-dimethylpropanoate (1.88 mL, 14.77 mmol) in anhydrous tetrahydrofuran (32.9 mL) and anhydrous 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (5.0 mL) under an atmosphere of argon and in the presence of 4 Å molecular sieves. After 2 h of stirring at room temperature, the reaction mixture was heated at 50° C. for 10 h and then at 70° C. for 3 h. The suspension was cooled to room temperature, filtered over a thin celite pad, and the pad was rinsed with diethyl ether (150 mL). The filtrate was concentrated to a volume of ca. 5 mL, then diluted with diethyl ether (150 mL), quenched with water (90 mL) and decanted. The aqueous layer was extracted with diethyl ether (2×100 mL); the combined extracts were successively washed with water (3×70 mL), brine (70 mL), dried over anhydrous magnesium sulfate, filtered and concentrated to dryness under reduced pressure. The crude residue was purified by flash column chromatography on silica gel (100:0 to 80:20 hexanes:ethyl acetate gradient) to give methyl 3-(5-bromopyridin-2-yloxy)-2,2-dimethylpropanoate A-6 (1.796 g, Yield=55%). MS (ESI), [M+1]+ 288, 290.
Quantity
908 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step Two
Quantity
32.9 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7](F)=[N:8][CH:9]=1.[OH:11][CH2:12][C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15]>O1CCCC1.CN1CCCN(C)C1=O>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:11][CH2:12][C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
908 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Step Two
Name
Quantity
1.88 mL
Type
reactant
Smiles
OCC(C(=O)OC)(C)C
Step Three
Name
Quantity
32.9 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CN1C(N(CCC1)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 h of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 50° C. for 10 h
Duration
10 h
WAIT
Type
WAIT
Details
at 70° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over a thin celite pad
WASH
Type
WASH
Details
the pad was rinsed with diethyl ether (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a volume of ca. 5 mL
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (150 mL)
CUSTOM
Type
CUSTOM
Details
quenched with water (90 mL)
CUSTOM
Type
CUSTOM
Details
decanted
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
the combined extracts were successively washed with water (3×70 mL), brine (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography on silica gel (100:0 to 80:20 hexanes:ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCC(C(=O)OC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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